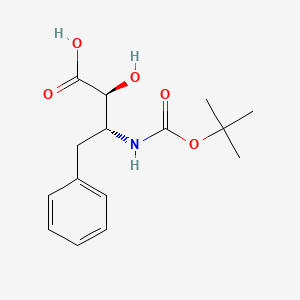

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Description

BenchChem offers high-quality (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444505 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-65-8 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid from D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key component of the HIV protease inhibitor Bestatin. The precise stereochemical control of the vicinal amino and hydroxyl groups is paramount for its biological activity. This in-depth technical guide details a robust and stereoselective synthetic route starting from the readily available chiral precursor, D-phenylalanine. The presented strategy hinges on a carefully orchestrated sequence of reactions, including a stereoretentive Arndt-Eistert homologation to establish the β-amino acid framework, followed by a highly diastereoselective reduction of an intermediate α-keto ester to install the requisite hydroxyl group with the desired (2S,3R) configuration. This guide provides not only detailed, step-by-step experimental protocols but also delves into the underlying mechanistic principles that govern the high fidelity of the stereochemical outcomes.

Introduction

The synthesis of non-proteinogenic amino acids with multiple stereocenters is a significant challenge in modern organic chemistry, driven by their prevalence in biologically active natural products and their utility as chiral synthons in drug development. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, often referred to as (2S,3R)-AHPBA, is a prime example of such a molecule. Its incorporation into peptidic structures can profoundly influence their conformational properties and biological activities. The development of a scalable and stereochemically unambiguous synthesis of this compound is therefore of considerable interest to the pharmaceutical industry. This guide outlines a field-proven synthetic strategy that leverages the inherent chirality of D-phenylalanine to achieve the target molecule in high purity and yield.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-D-phenylalanine then undergoes an Arndt-Eistert homologation, a reliable method for the conversion of an α-amino acid to its corresponding β-amino acid with retention of stereochemistry. This key step extends the carbon chain by one atom, yielding N-Boc-(R)-3-amino-4-phenylbutanoic acid. The subsequent challenge lies in the stereoselective introduction of a hydroxyl group at the C2 position. To achieve the desired (2S,3R) diastereomer, a strategy involving the oxidation of the β-amino acid to an α-keto ester followed by a diastereoselective reduction is employed. This two-step sequence provides excellent control over the newly formed stereocenter. Finally, if the reduction is performed on an ester, a simple saponification step yields the target (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.

Figure 1: Overall synthetic workflow from D-phenylalanine to the target molecule.

Experimental Protocols and Mechanistic Insights

Step 1: N-Boc Protection of D-Phenylalanine

The initial step involves the protection of the primary amine of D-phenylalanine to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]

Protocol:

-

To a solution of D-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-D-phenylalanine as a white solid.

Causality of Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the (Boc)₂O. The basic conditions deprotonate the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride. Acidification during workup protonates the carboxylate, allowing for extraction into an organic solvent.

| Parameter | Value |

| Typical Yield | >95% |

| Purity | >98% (by NMR) |

Step 2: Arndt-Eistert Homologation of N-Boc-D-phenylalanine

This critical step extends the carbon chain by one methylene unit while preserving the stereochemistry at the α-carbon of the original amino acid.[1][3][4] The reaction proceeds through a Wolff rearrangement of an intermediate diazoketone.

Protocol:

-

Acid Chloride Formation: To a solution of N-Boc-D-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the mixture at 0 °C for 1 hour.

-

Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions). Add the freshly prepared mixed anhydride solution dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 12 hours.

-

Hydrolysis: Add water to the reaction mixture and stir for an additional 2 hours.

-

Workup: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate solution. The aqueous layer is re-acidified and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-(R)-3-amino-4-phenylbutanoic acid.

Figure 2: Mechanism of the Arndt-Eistert homologation.

Mechanistic Insight: The Wolff rearrangement proceeds with retention of configuration at the migrating carbon center. This is a concerted[5]-sigmatropic shift where the bond to the migrating group is broken as the new bond is formed, ensuring that the stereochemical information from the starting D-phenylalanine is transferred to the β-amino acid product.[3]

| Parameter | Value |

| Typical Yield | 70-80% |

| Diastereomeric Excess | >99% |

Step 3: Oxidation to the α-Keto Ester

To set the stage for the stereoselective reduction, the β-amino acid is first converted to its corresponding α-keto ester.

Protocol:

-

Esterification: To a solution of N-Boc-(R)-3-amino-4-phenylbutanoic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize the solution with saturated sodium bicarbonate and extract the methyl ester with ethyl acetate.

-

Oxidation: To a solution of the methyl ester in a suitable solvent (e.g., acetonitrile/water), add an oxidizing agent such as ruthenium(III) chloride hydrate (cat.) with sodium periodate (2.5 eq) as the co-oxidant. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude α-keto ester, which can be purified by column chromatography.

Step 4: Diastereoselective Reduction via Dynamic Kinetic Resolution

This is the pivotal step where the second stereocenter is introduced with high diastereoselectivity. The dynamic kinetic resolution of the racemic (at the α-position) β-amino-α-keto ester using a chiral reducing agent selectively produces one diastereomer of the α-hydroxy-β-amino ester.[5]

Protocol:

-

In an inert atmosphere, dissolve the N-Boc-(R)-3-amino-4-phenyl-2-oxobutanoate in an appropriate solvent (e.g., dichloromethane).

-

Add a solution of a chiral ruthenium(II)-based catalyst.

-

Introduce a hydrogen source, such as a mixture of formic acid and triethylamine.

-

Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor its progress by HPLC or TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography to isolate the (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid methyl ester.

Mechanistic Rationale: The success of the dynamic kinetic resolution relies on the rapid racemization of the α-keto ester under the reaction conditions, allowing the chiral catalyst to selectively reduce one enantiomer to the desired diastereomeric alcohol. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity.[5]

| Parameter | Value |

| Diastereomeric Ratio (syn:anti) | >95:5 |

| Enantiomeric Excess (for the desired diastereomer) | >98% |

Step 5: Saponification

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Protocol:

-

Dissolve the methyl ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid from D-phenylalanine. The key to this successful synthesis lies in the strategic application of a stereoretentive Arndt-Eistert homologation and a highly diastereoselective dynamic kinetic resolution. The provided protocols and mechanistic insights offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important chiral building block.

References

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

-

Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress, 32(5), 1085-1090. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Arndt–Eistert reaction. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., ... & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

Sources

Physicochemical properties of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

An In-Depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid

Executive Summary

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, a chiral non-proteinogenic amino acid derivative, serves as a cornerstone in modern medicinal chemistry and peptide synthesis.[1] Its unique stereochemical configuration is pivotal to its biological activity, making it an indispensable building block for a range of therapeutic agents, most notably protease inhibitors such as bestatin and its analogs.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound. We delve into its molecular structure, solubility, thermal characteristics, and acidity, supported by detailed, field-proven experimental protocols for their determination. This document is designed to equip researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for the effective application of this versatile intermediate.

Molecular Identity and Structural Elucidation

The functionality and utility of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid are intrinsically linked to its specific molecular architecture. A comprehensive understanding of its structure is the first step in its rational application.

Chemical Structure and Key Features

The molecule, with a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.34 g/mol , possesses several key functional groups that dictate its chemical behavior.[1]

-

Chiral Centers: The molecule has two stereocenters at the C2 and C3 positions, with the specific (2S,3R) configuration being critical for its intended biological interactions.[1] This precise spatial arrangement is essential when synthesizing stereospecific drugs.

-

Boc Protecting Group: The amine at the C3 position is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group prevents unwanted side reactions of the amine during synthesis and can be selectively removed under mild acidic conditions.[1]

-

Hydroxyl Group: The secondary alcohol at the C2 position is a key site for potential modification and interaction, such as oxidation to a ketone.[1]

-

Carboxylic Acid: This functional group provides a site for peptide bond formation and imparts acidic properties to the molecule.

-

Phenyl Group: The benzyl side chain at C3 contributes to the molecule's hydrophobicity and can be involved in π-stacking interactions within biological targets.

Chemical Identifiers Summary

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [1] |

| CAS Number | 62023-65-8 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][3] |

| Molecular Weight | 295.34 g/mol | [1][3][4] |

| InChI Key | BHTRKISIDQZUQX-NEPJUHHUSA-N | [1] |

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing everything from reaction solvent choice to formulation and bioavailability.

Physical State and Appearance

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is typically supplied as a white to off-white solid or crystalline powder. Visual inspection for color uniformity and the absence of foreign particulates is the primary, albeit qualitative, assessment of purity.

Solubility Profile

The solubility is a direct consequence of the molecule's structural features. The presence of the large, nonpolar Boc and phenyl groups dominates its character, rendering it insoluble in water.[1][5] However, it exhibits good solubility in various organic solvents, which is advantageous for its use in synthesis.[1][5]

| Solvent | Solubility | Rationale |

| Water | Insoluble | The hydrophobic character of the Boc and phenyl groups outweighs the hydrophilic contributions of the -OH and -COOH groups. |

| Dichloromethane (DCM) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used in peptide synthesis, capable of disrupting intermolecular hydrogen bonds. |

| Ethanol | Soluble | A polar protic solvent that can hydrogen bond with the solute. |

| Diethyl Ether | Sparingly Soluble | A nonpolar solvent with limited ability to solvate the polar functional groups. |

Thermal Properties: Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities that disrupt the crystalline lattice. For the related (2R,3R) diastereomer, a melting point of 158-164 °C has been reported.[3] The melting point for the (2S,3R) isomer is expected to be in a similar range, and any significant deviation should prompt further purity analysis.

Acidity Constant (pKa)

Experimental Workflows and Protocols

To ensure the reliability and reproducibility of research, standardized protocols for characterization are essential. The following sections provide detailed, step-by-step methodologies grounded in established analytical principles.

Overall Physicochemical Characterization Workflow

A logical and systematic workflow is critical for the efficient and comprehensive characterization of any new batch of the compound. This ensures that foundational properties are confirmed before proceeding to more complex applications.

Caption: Workflow for pKa determination via potentiometric titration.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. [3]Storage at 0-8 °C is often recommended. [3]* Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Stability: The compound is generally stable under recommended storage conditions. The Boc group is sensitive to strong acids, and the hydroxyl group can be oxidized by strong oxidizing agents. [1]

Conclusion

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and functional group arrangement. A thorough understanding and verification of its physicochemical properties—solubility, melting point, pKa, and spectral characteristics—are not merely academic exercises; they are critical, self-validating steps that ensure the success of subsequent synthetic and biological applications. The protocols and data presented in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound in the pursuit of novel therapeutic discoveries.

References

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid - Benchchem.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% | Fisher Scientific.

- Boc-(2R,3R-3-amino-2-hydroxy-4-phenylbutyric acid - Chem-Impex.

- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid - J&K Scientific.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% - Thermo Fisher Scientific.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid - Sigma-Aldrich.

- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | CAS 77171-41-6 | SCBT.

- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid - LookChem.

Sources

An In-depth Technical Guide to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Cornerstone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid, a chiral non-proteinogenic amino acid derivative. Its unique structural features make it a valuable building block in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents. This document will delve into its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and drug development.

Core Compound Identification and Properties

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a synthetic amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

| Identifier | Value | Source |

| CAS Number | 62023-65-8 | [1], [2] |

| Molecular Weight | 295.34 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| IUPAC Name | (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [1] |

| Synonyms | N-Boc-(2S,3R)-2-Hydroxy-3-Amino-4-Phenylbutanoic Acid, Boc-(2S,3R)-AHPA | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as DMF and DCM. | [1] |

| Appearance | White solid |

The Significance of Stereochemistry in Biological Activity

The specific (2S,3R) stereochemistry of this molecule is crucial for its biological activity. This particular arrangement of substituents around the chiral centers is a key feature in the design of potent enzyme inhibitors. For instance, it is a fundamental component in the synthesis of bestatin and its analogs, which are known inhibitors of aminopeptidases.[3] The precise spatial orientation of the hydroxyl, amino, and phenyl groups allows for specific interactions with the active sites of target enzymes, leading to high affinity and selectivity.

Synthesis and Stereochemical Control

The synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid with high diastereomeric purity is a critical aspect of its utility. While various synthetic routes exist for related compounds, a common strategy involves the stereoselective elaboration of a chiral precursor, such as L-phenylalanine.

General Synthetic Approach

A representative synthetic pathway often commences with the Boc protection of the starting amino acid, followed by a series of stereocontrolled reactions to introduce the hydroxyl group at the C2 position with the desired (R) configuration.

Caption: Generalized synthetic workflow.

Experimental Protocol: Boc Protection of L-Phenylalanine

This protocol describes the initial and crucial step of protecting the amino group of the starting material, L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

Procedure:

-

Dissolve L-phenylalanine (1 mole equivalent) in a solution of sodium hydroxide in water.

-

Add tert-butyl alcohol to the solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate (1 mole equivalent) dropwise over 1 hour.[4]

-

Allow the reaction to stir overnight at room temperature.

-

Extract the reaction mixture with pentane to remove unreacted di-tert-butyl dicarbonate.[4]

-

Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate.[4]

-

The product, Boc-L-phenylalanine, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development

The primary application of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is as a chiral building block in the synthesis of complex pharmaceutical agents.

Protease Inhibitors

This compound is a key component in the synthesis of bestatin analogues. Bestatin is a natural dipeptide that inhibits various aminopeptidases and has shown potential as an immunomodulatory and anti-cancer agent.[3] The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is essential for its inhibitory activity.

Caption: Workflow for synthesizing a bestatin analogue.

Neurological Disorders

Derivatives of this amino acid have been investigated for their potential in treating neurological disorders. Its rigid structure can be used to design molecules that interact with specific receptors or enzymes in the central nervous system.

Key Chemical Transformations

Boc Deprotection

The removal of the Boc protecting group is a critical step to enable further functionalization of the amino group. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Boc Deprotection

Materials:

-

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

-

4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Suspend or dissolve the Boc-protected amino acid in a minimal amount of a suitable solvent.

-

Add a solution of 4M HCl in 1,4-dioxane.[5]

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, the deprotected product will often precipitate as the hydrochloride salt.[5]

-

Collect the solid by filtration and wash with diethyl ether to yield the deprotected amino acid hydrochloride.[5]

The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Analytical Characterization

The purity and stereochemical integrity of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid are paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Chiral HPLC for Diastereomeric Purity

To ensure the correct stereochemistry, a chiral HPLC method is essential. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the diastereomers.

Representative Chiral HPLC Method:

-

Column: A teicoplanin-based chiral stationary phase, such as Chirobiotic T, is often effective for the separation of N-blocked amino acids.[6][7]

-

Mobile Phase: A polar organic or reversed-phase mobile phase can be employed. For reversed-phase, a mixture of acetonitrile and water with a volatile buffer like ammonium acetate is a good starting point.[6]

-

Detection: UV detection, typically in the range of 210-220 nm, is suitable for this compound.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

The development of a specific method will require optimization of the mobile phase composition and temperature to achieve baseline separation of the (2S,3R) diastereomer from other potential stereoisomers.

Conclusion

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of the Boc protecting group make it an ideal starting material for the construction of protease inhibitors and other therapeutics. A thorough understanding of its synthesis, purification, and chemical transformations is essential for its successful application in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical entity in their work.

References

-

Fisher Scientific. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Available at: [Link]

- Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 19(12), 1384-1388.

- Organic Syntheses. (1981). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 60, 63.

- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.

- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2004). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.

Sources

- 1. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% | Fisher Scientific [fishersci.ca]

- 2. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% 1 g | Contact Us [thermofisher.com]

- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Guide to Solvent Selection and Experimental Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid, a critical chiral building block in the synthesis of protease inhibitors such as Atazanavir, presents unique challenges and opportunities in process development due to its solubility characteristics. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring the overall quality and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the molecule's physicochemical properties, a qualitative overview of its solubility in common organic solvents, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. By explaining the causality behind solvent interactions and experimental design, this document serves as a practical resource for scientists engaged in chemical synthesis and pharmaceutical development.

Introduction: The Strategic Importance of a Key Intermediate

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, often abbreviated as Boc-AHPA, is a non-proteinogenic amino acid derivative. Its specific stereochemistry and functional groups make it an indispensable component in the synthesis of complex pharmaceuticals. The bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group enhances stability and improves solubility in organic solvents compared to the free amino acid, facilitating its use in organic synthesis[1]. However, the presence of a free carboxylic acid, a hydroxyl group, and an amide linkage creates a molecule with complex solvation requirements.

A precise understanding of its solubility is not merely academic; it directly impacts:

-

Reaction Efficiency: Ensuring the starting material remains in solution is critical for homogenous reaction kinetics.

-

Purification Strategy: The selection of an appropriate solvent system for crystallization or chromatography is the most critical step for impurity rejection.

-

Process Scalability and Safety: Predictable solubility helps in designing safe and reproducible large-scale manufacturing processes, avoiding issues like uncontrolled precipitation.

This guide will deconstruct the factors governing Boc-AHPA's solubility and provide the necessary tools to quantify this critical parameter.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute is governed by its intermolecular interactions with the solvent. The structure of Boc-AHPA provides several key features that dictate these interactions.

| Property | Value / Feature | Impact on Solubility |

| Molecular Formula | C₁₅H₂₁NO₅ | - |

| Molecular Weight | 295.34 g/mol [2][3] | Higher molecular weight can decrease solubility, requiring more potent solvent interactions to overcome crystal lattice energy. |

| Key Functional Groups | Carboxylic Acid (-COOH) | Strong hydrogen bond donor and acceptor. Promotes solubility in polar, protic solvents (e.g., alcohols). |

| Hydroxyl (-OH) | Hydrogen bond donor and acceptor. Contributes to solubility in polar solvents. | |

| Amide (-NH-C=O) | Hydrogen bond donor and acceptor. | |

| Boc Group (-O-C(CH₃)₃) | Bulky, nonpolar, lipophilic group. Increases solubility in less polar solvents (e.g., ethers, esters, chlorinated solvents). | |

| Phenyl Group (-C₆H₅) | Large, nonpolar, aromatic group. Enhances solubility in solvents capable of π-π stacking or those with similar aromatic character. | |

| General Character | Amphiphilic | The molecule possesses both significant polar (acid, hydroxyl, amide) and nonpolar (Boc, phenyl) regions, leading to a nuanced solubility profile across a wide range of solvents. |

The molecule's ability to act as both a hydrogen bond donor and acceptor makes it particularly interactive with polar solvents. However, the large nonpolar surface area from the Boc and phenyl groups ensures it is not limited to highly polar media and is generally soluble in a range of organic solvents while being insoluble in water[2][4].

Qualitative Solubility Profile of Boc-AHPA

While precise, temperature-dependent quantitative data is not widely published, a qualitative understanding can be derived from common laboratory procedures described in synthetic and patent literature. The following table synthesizes this information to provide a practical guide for initial solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the -COOH, -OH, and -NH groups of Boc-AHPA makes these excellent solvating agents. |

| Polar Aprotic | DMF, NMP, DMSO, Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar regions of the molecule. DMF and NMP are noted for their excellent solvating power for protected amino acids[]. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. Its frequent use as an extraction solvent for Boc-protected amino acids confirms good solubility[2]. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can interact with the lipophilic portions of the molecule and has some capacity to interact with polar groups. It is a common solvent for reactions involving protected amino acids[1]. |

| Ethers | Diethyl Ether, MTBE, CPME | Low to Sparingly Soluble | These solvents are less polar and primarily interact with the nonpolar regions. Their inability to effectively solvate the polar -COOH and -OH groups leads to lower solubility. They are often used as anti-solvents or for slurrying to induce crystallization[4]. |

| Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot overcome the strong intermolecular hydrogen bonding of the solute's crystal lattice. They are excellent anti-solvents for precipitating the product. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move beyond qualitative estimates, direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and self-validating protocol.

Workflow for Solubility Determination

Below is a diagram outlining the logical flow of the experimental protocol.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

A. Materials and Equipment

-

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (ensure high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (or other validated analytical instrument) or a gravimetric analysis setup.

B. Protocol

-

Preparation: Add an excess amount of the solid Boc-AHPA to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Add a precisely known volume of the chosen solvent.

-

Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical. Causality Note: Agitation ensures the entire solvent volume is continuously exposed to the solid, while a long duration is necessary to reach true thermodynamic equilibrium, as dissolution can be slow.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). Trustworthiness Note: Filtering is critical to prevent any undissolved micro-particles from entering the sample, which would artificially inflate the measured solubility.

-

Quantification (HPLC Method):

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Quantification (Gravimetric Method):

-

Record the mass of the vial containing the filtered sample.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.

-

Once all solvent is removed and the vial has returned to room temperature, record the final mass. The difference in mass corresponds to the dissolved solid.

-

Calculate the solubility by dividing the mass of the dissolved solid by the initial volume of the solvent sampled.

-

Application: Using Solubility Data for Recrystallization

The primary application of solubility data is in designing robust crystallization processes for purification. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature.

Logical Framework for Solvent Selection

Caption: Decision process for selecting a recrystallization solvent.

Example Scenario: From our experimental data, we find Boc-AHPA has a solubility of 200 mg/mL in boiling ethyl acetate but only 10 mg/mL in ethyl acetate at 0 °C. This large differential makes it an excellent candidate. Conversely, if solubility in DCM is 150 mg/mL at boiling and 100 mg/mL at 0 °C, the potential yield from cooling crystallization would be very low, making it a poor choice.

Conclusion

References

-

Fisher Scientific. (n.d.). (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Retrieved from Fishersci.ca. [Link]

-

Subirós-Funosas, A., & Albericio, F. (2013). Protection Reactions. In Peptide Synthesis and Applications (pp. 1-36). Wiley-VCH. [Link]

-

Law, P. R., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. InTech. [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

The Crucial Role of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid as a Bestatin Precursor: A Technical Guide

This guide provides an in-depth technical exploration of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, a chiral non-proteinogenic amino acid derivative, and its pivotal role as a precursor in the synthesis of bestatin and its analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the synthesis, stereochemical importance, and application of this critical building block.

Introduction: The Significance of a Chiral Precursor

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as Boc-AHPA, is a cornerstone in the synthesis of a class of potent enzyme inhibitors, most notably bestatin.[1] Bestatin, with its chemical structure N-((2S, 3R)-3-amino-2-hydroxy-4-phenyl butanyl) L-leucine, is a powerful inhibitor of aminopeptidases, including aminopeptidase-B and leukotriene A4 hydrolase.[2][3][4] Its therapeutic potential has been explored in the treatment of acute myelocytic leukemia and as an immunomodulator.[2][3][5] The biological activity of bestatin is intrinsically linked to its precise stereochemistry, making the stereoselective synthesis of its precursors, such as Boc-AHPA, a critical area of study.[1][6] This guide will delve into the chemical properties of Boc-AHPA, detail its synthesis, and elucidate its conversion to bestatin, emphasizing the profound impact of its stereochemical configuration on the final bioactivity.

Physicochemical Properties of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid

A thorough understanding of the physicochemical properties of Boc-AHPA is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.34 g/mol | [1] |

| CAS Number | 62023-65-8 | [1] |

| Appearance | White powder | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like DMF and DCM. | [1] |

| Purity (Typical) | ≥97% (HPLC) | [1] |

| Storage | Stable under ambient conditions, but sensitive to strong oxidizing agents. | [1] |

The tert-butoxycarbonyl (Boc) protecting group on the amino moiety is a key feature, allowing for controlled reactions during peptide synthesis. This group can be selectively removed under acidic conditions to reveal the free amino group for subsequent coupling reactions.[1]

The Stereochemical Imperative: Why (2S,3R) is Critical

The specific (2S,3R) configuration of Boc-AHPA is not arbitrary; it is the absolute prerequisite for the potent inhibitory activity of bestatin.[1][6] The spatial arrangement of the amino and hydroxyl groups is crucial for the molecule's ability to bind to the active site of target aminopeptidases.[8][9][10][11][12] Studies on bestatin analogues have consistently shown that stereoisomers with configurations other than (2S,3R) exhibit significantly reduced or no biological activity.[6][13] This highlights the lock-and-key nature of the enzyme-inhibitor interaction, where the precise three-dimensional structure of the inhibitor is paramount.[11]

Synthetic Pathways to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid

The synthesis of Boc-AHPA with the correct stereochemistry is a significant challenge that has been addressed through various stereoselective methods. The primary goal is to control the formation of the two chiral centers at the C2 and C3 positions.

General Synthetic Strategy

A common approach involves the stereoselective introduction of the amino and hydroxyl groups onto a phenylbutanoic acid backbone. This often necessitates the use of chiral auxiliaries or asymmetric catalysis to achieve the desired diastereoselectivity.

Caption: General workflow for the synthesis of Boc-AHPA.

Detailed Experimental Protocol: A Diastereoselective Approach

The following protocol outlines a representative diastereoselective synthesis, adapted from established methodologies.[14] This method relies on a nitroaldol (Henry) reaction to set the stereocenters.

Step 1: Nitroaldol Reaction

-

To a solution of Boc-D-phenylalaninal in diethyl ether/hexane at -78 °C, add a solution of nitromethane and sodium hydride in the presence of 15-crown-5.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The use of a chiral starting material (Boc-D-phenylalaninal) and specific reaction conditions promotes the diastereoselective addition of the nitromethane, favoring the formation of the desired (2S,3R) and (2R,3R) isomers. The bulky Boc group and the specific coordination with the crown ether influence the facial selectivity of the reaction.

Step 2: N,O-Protection and Separation

-

Dissolve the crude nitroalkanol in 2,2-dimethoxypropane and add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature to form the corresponding trans-oxazolidine.

-

Separate the desired trans-oxazolidine diastereomer by column chromatography.

Causality: The formation of the rigid oxazolidine ring allows for the efficient separation of the diastereomers. The trans-configuration is typically more stable and can be isolated with high purity.

Step 3: Nef Reaction and Deprotection

-

Subject the purified trans-oxazolidine to a Nef reaction (e.g., using sodium methoxide followed by ozonolysis or treatment with a strong acid) to convert the nitro group to a carbonyl group.

-

Hydrolyze the resulting ester and remove the oxazolidine protecting group under acidic conditions to yield (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

-

Protect the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to obtain the final product, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.

Causality: The Nef reaction is a classic method for converting a nitroalkane to a carbonyl compound. The subsequent deprotection and Boc protection steps are standard procedures in peptide chemistry, designed to be high-yielding and to preserve the stereochemical integrity of the molecule.

From Precursor to Potent Inhibitor: The Synthesis of Bestatin

With the stereochemically pure Boc-AHPA in hand, the final step is the coupling with an L-leucine derivative to form bestatin.

Caption: Synthetic pathway from Boc-AHPA to Bestatin.

Experimental Protocol: Peptide Coupling and Deprotection

Step 1: Peptide Coupling

-

Dissolve (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid and L-leucine methyl ester hydrochloride in a suitable solvent (e.g., DMF).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Filter off the dicyclohexylurea byproduct and purify the protected dipeptide by chromatography.

Causality: The DCC/HOBt coupling system is a widely used and efficient method for forming peptide bonds while minimizing racemization. HOBt acts as a scavenger for reactive intermediates, improving the yield and purity of the product.

Step 2: Deprotection

-

Treat the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

-

Subsequently, hydrolyze the methyl ester under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield bestatin.

-

Purify the final product by recrystallization or chromatography.

Causality: The acidic conditions for Boc deprotection and basic conditions for ester hydrolysis are orthogonal, allowing for the sequential removal of the protecting groups without affecting the peptide bond or the stereochemistry of the molecule.

Biological Significance and Mechanism of Action of Bestatin

Bestatin exerts its biological effects primarily through the inhibition of various aminopeptidases.[3][15] These enzymes play crucial roles in the degradation of peptides and are involved in numerous physiological processes. By inhibiting these enzymes, bestatin can modulate the levels of bioactive peptides, leading to a range of pharmacological effects.

-

Immunomodulation: Bestatin can stimulate the immune system by enhancing the activity of lymphocytes and monocytes.[3][16]

-

Anti-tumor Activity: It has shown efficacy in inhibiting the proliferation of certain cancer cell lines and can enhance the anti-tumor effects of other chemotherapeutic agents.[2][16][17]

-

Enkephalin Protection: By inhibiting enkephalinase, bestatin can protect enkephalins from degradation, potentially leading to analgesic effects.[1][3]

The mechanism of inhibition involves the interaction of the key functional groups of bestatin with the active site of the aminopeptidase. The (2S,3R) stereochemistry is critical for this interaction, ensuring a high-affinity binding that blocks the enzyme's catalytic activity.

Conclusion

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a vital chiral building block in medicinal chemistry, serving as an indispensable precursor for the synthesis of the potent aminopeptidase inhibitor, bestatin. The stereochemical integrity of this molecule is paramount, directly dictating the biological activity of the final therapeutic agent. The synthetic strategies developed to produce enantiomerically pure Boc-AHPA are a testament to the advancements in asymmetric synthesis. A thorough understanding of the properties, synthesis, and stereochemical importance of this precursor is essential for researchers and professionals dedicated to the development of novel and effective enzyme inhibitors for a range of therapeutic applications.

References

-

Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]

-

Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49–54. [Link]

-

Scientific applications for Bestatin. (n.d.). Retrieved January 18, 2026, from [Link]

-

Scornik, O. A., & Botbol, V. (2001). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Current Drug Metabolism, 2(1), 67–83. [Link]

-

Kim, J. H., Lee, J. Y., & Oh, C. H. (2018). A practical diastereoselective synthesis of (-)-bestatin. Journal of Peptide Science, 24(3), e3067. [Link]

-

Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. [Link]

-

Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. [Link]

-

Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(33), 17206–17209. [Link]

-

Stereoselective Synthesis of Novel Bestatin Analogs. (2015). ResearchGate. [Link]

-

McGowan, S., Buckner, F. S., & Van Voorhis, W. C. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Medicinal Chemistry Letters, 2(5), 365–370. [Link]

-

Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Common Precursor Strategy for the Synthesis of Bestatin, Amprenavir intermediate and Syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(33), 17206-17209. [Link]

-

Nishizawa, R., Saino, T., Suzuki, M., Fujii, T., Shirai, T., Aoyagi, T., & Umezawa, H. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695–699. [Link]

-

Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 18(7), 964–976. [Link]

- Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1980). U.S. Patent No. 4,189,604. Washington, DC: U.S.

-

Stereochemistry and biological activity of drugs. (n.d.). Retrieved January 18, 2026, from [Link]

-

Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Anatomy & Physiology: Current Research, 1(1), 1-4. [Link]

-

BindingDB PrimarySearch_ki. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)-bestatin. (1995). ResearchGate. [Link]

-

What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]

-

How Do Stereoisomers Affect Drug Activity? (2025). YouTube. [Link]

-

Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2018). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

-

Contente, M. L., & Paradisi, F. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11373–11379. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. leapchem.com [leapchem.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedgrid.com [biomedgrid.com]

- 11. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progress in the development of bestatin analogues as aminopeptidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. astralscientific.com.au [astralscientific.com.au]

- 17. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

The (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Scaffold: A Cornerstone in Aspartyl Protease Inhibition

An In-Depth Technical Guide on the Mechanism of Action of Its Derivatives as Potent Enzyme Inhibitors

Abstract

The (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid moiety, and its deprotected active form, represents a privileged scaffold in modern medicinal chemistry. Its inherent stereochemistry and functionality make it an exceptional transition-state isostere for the inhibition of aspartyl proteases, a class of enzymes pivotal in the pathophysiology of viral infections and neurodegenerative diseases. This guide provides an in-depth analysis of the mechanism of action of derivatives built upon this core, with a specific focus on their roles as inhibitors of Human Immunodeficiency Virus (HIV-1) protease and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). We will dissect the molecular interactions governing their inhibitory potency, explore the structure-activity relationships that guide drug design, and provide detailed protocols for the key assays used to validate their efficacy.

Introduction: The Significance of a Chiral Building Block

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetic drugs.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its utility in solid-phase peptide synthesis, allowing for its controlled incorporation into larger molecules.[2][3] However, the therapeutic activity stems from the core structure once the Boc group is removed: (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, a structure analogous to allophenylnorstatine.[4][5]

The defining features of this scaffold are:

-

A Secondary Hydroxyl Group: This is the key functional group that mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases.

-

An Amino Group: This group, along with the adjacent phenylmethyl side chain, allows for interactions with the enzyme's specificity-determining subsites.

-

Specific Stereochemistry (2S,3R): This precise three-dimensional arrangement is critical for correctly orienting the hydroxyl group and side chains within the enzyme's active site to achieve potent inhibition.[1][6]

This unique combination of features has positioned its derivatives as powerful inhibitors of two major therapeutic targets: HIV-1 protease, essential for viral maturation, and BACE1, the rate-limiting enzyme in the production of amyloid-β peptides in Alzheimer's disease.[7][8]

Core Mechanism of Action: Transition-State Mimicry in Aspartyl Proteases

Aspartyl proteases, including HIV-1 protease and BACE1, are homodimeric enzymes (in the case of HIV-1) or contain a bilobed catalytic domain (BACE1), each contributing a catalytic aspartic acid residue (Asp25/Asp25' in HIV-1, Asp32/Asp221 in BACE1).[9] These residues activate a water molecule to hydrolyze peptide bonds in their substrates.

Derivatives of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid scaffold function as transition-state isosteres . The secondary hydroxyl group of the inhibitor is designed to sit directly between the two catalytic aspartate residues. It acts as a non-cleavable mimic of the fleeting tetrahedral intermediate formed during peptide bond hydrolysis. This stable interaction effectively "locks" the enzyme in a non-productive conformation, competitively inhibiting its function.[5]

Inhibition of HIV-1 Protease

HIV-1 protease is a C2-symmetric homodimer that processes viral Gag and Gag-Pol polyproteins, a step essential for producing mature, infectious virions.[6] Inhibitors containing the allophenylnorstatine-like core are designed to fit within this symmetric active site.

-

Binding Mode: The central hydroxyl group forms critical hydrogen bonds with the catalytic dyad (Asp25 and Asp25'). The benzyl group (from the phenylbutyric acid core) typically occupies the S1 or S1' hydrophobic pocket of the enzyme, mimicking the phenylalanine residue of the natural substrate. Other parts of the inhibitor molecule are designed to occupy the S2, S3, S2', and S3' pockets, contributing to both potency and specificity.[5][10]

-

Structure-Activity Relationship (SAR): Systematic evaluation has shown that modifications at the P2 and P2' positions significantly impact antiviral activity. For instance, incorporating a 3-hydroxy-2-methylbenzoyl group at P2 and a 2-methylbenzylcarboxamide at P2' can lead to potent antiviral activity and favorable pharmacokinetic profiles.[1][2] The choice of these flanking groups is crucial for establishing additional hydrogen bonds and hydrophobic interactions with the enzyme backbone, particularly within the "flap" regions (residues ~45-55) that close over the active site upon inhibitor binding.[10]

Inhibition of BACE1 (β-Secretase)

BACE1 is a monomeric, membrane-anchored aspartyl protease that cleaves the amyloid precursor protein (APP), initiating the production of amyloid-β (Aβ).[9] Reducing BACE1 activity is a primary therapeutic strategy for Alzheimer's disease.

-

Binding Mode: Similar to HIV protease, the hydroxyethylamine core of the inhibitor places its hydroxyl group in proximity to the catalytic dyad (Asp32 and Asp221).[11] The phenylmethyl side chain often occupies the hydrophobic S1 subsite. The P1' position is critical, with various substituents being explored to interact with the S1' pocket.[3] The flap region of BACE1 (residues 67-77) also closes over the active site, and interactions between the inhibitor and flap residues, such as Tyr71, are crucial for high-affinity binding.[12]

-

Structure-Activity Relationship (SAR): SAR studies on hydroxyethylamine-based BACE1 inhibitors reveal that the structure of the P1' site has a pronounced effect on activity. For example, introducing a carboxymethyl group at the para-position of a P1' benzene ring can create a favorable interaction with Lys285 in the S1' pocket, enhancing potency.[3] Furthermore, optimizing P2' substituents can improve properties like cell permeability, which is essential for a drug targeting the central nervous system.[13]

Quantitative Analysis of Inhibitory Potency

The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. These values are critical for comparing the potency of different compounds and guiding lead optimization.

| Compound Class/Example | Target Enzyme | Potency (IC50 / Ki) | Key Structural Features | Reference |

| JE-2147 (SM-319777) | HIV-1 Protease | Ki < 1 nM | Allophenylnorstatine core, 3-hydroxy-2-methylbenzoyl (P2), Dmt (P1'), 2-methylbenzylcarboxamide (P2') | [1][2] |

| VLE776 | HIV-1 Protease | Potent (low nM range) | Allophenylnorstatine core, Phe (P3), Val (P2/P2') | [5] |

| Phenylthionorstatine Derivatives | BACE1 | IC50 = 5.6 nM (for KMI-574) | (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid at P1 | [8][14] |

| Hydroxyethylamine Derivative (40g) | BACE1 | IC50 < 1 µM | HEA isostere, carboxymethyl group on P1' benzene ring | [3] |

| LY2886721 | BACE1 | IC50 = 20.3 nM | Oral BACE inhibitor | [15] |

Experimental Protocols for Mechanistic Validation

Validating the mechanism and potency of these inhibitors requires a suite of robust biochemical and cell-based assays. The following protocols represent standard methodologies in the field.

Workflow for Enzyme Inhibition Assays

Protocol 1: BACE1 FRET-Based Inhibition Assay

This assay measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor. Cleavage by BACE1 separates the pair, leading to an increase in fluorescence.[16][17]

-

Reagent Preparation:

-

Prepare a 3X solution of recombinant human BACE1 enzyme in BACE1 Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a 3X solution of BACE1 FRET substrate (e.g., a peptide with rhodamine donor and a quencher) in Assay Buffer. Protect from light.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer to create 3X concentration stocks.

-

-

Assay Execution (384-well format):

-

To each well, add 10 µL of the 3X test compound solution (or Assay Buffer for control wells).

-

Add 10 µL of the 3X BACE1 Substrate solution. Mix gently.

-

Initiate the reaction by adding 10 µL of the 3X BACE1 Enzyme solution.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence signal in a kinetic mode for 60-90 minutes at room temperature (e.g., Ex/Em = 545/585 nm).[16]

-

Alternatively, for an endpoint assay, incubate for 60 minutes, then add 10 µL of BACE1 Stop Buffer and read the final fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the kinetic read).

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: HIV-1 Protease Activity Assay

This fluorometric assay is conceptually similar to the BACE1 assay, using a specific substrate for HIV-1 protease.[6][18]

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor.

-

Prepare reaction wells by adjusting the volume to 98 µL with HIV-1 Protease Assay Buffer. Add 2-20 µL of the test inhibitor.

-

Prepare a positive control with 2-10 µL of HIV-1 Protease enzyme stock.

-

Prepare a reagent background control with 98 µL of Assay Buffer.

-

-

Assay Execution:

-

Initiate the reactions by adding 2 µL of HIV-1 Protease Substrate to the sample, positive control, and reagent background control wells.

-

-

Measurement:

-

Immediately measure fluorescence in a kinetic mode for 1-3 hours at 37°C (e.g., Ex/Em = 330/450 nm).[6]

-

-

Data Analysis:

-

Choose two time points (T1 and T2) within the linear range of the reaction.

-

Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).

-

Calculate the percent inhibition and determine the IC50 as described for the BACE1 assay.

-

Protocol 3: Cell-Based Assay for Aβ Reduction (BACE1 Inhibition)

This assay validates the inhibitor's activity in a cellular context, measuring the reduction of Aβ peptides secreted from cells overexpressing APP.[15][19]

-

Cell Culture and Treatment:

-

Culture cells engineered to overexpress APP (e.g., HEK293-APP or SH-SY5Y-APP) to ~80% confluency.

-

Prepare serial dilutions of the test inhibitor in cell culture media. The final DMSO concentration should be ≤ 0.1%.

-

Replace the cell media with the media containing the inhibitor or vehicle (DMSO) control.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove cell debris.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ levels to total protein concentration from the corresponding cell lysate if necessary.

-

Calculate the percent reduction in Aβ40 and Aβ42 for each inhibitor concentration relative to the vehicle control.

-

Plot the percent reduction versus log[Inhibitor] to determine the cellular IC50 value.

-

Conclusion and Future Perspectives

Derivatives of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid have proven to be a remarkably successful class of aspartyl protease inhibitors. Their mechanism of action, rooted in the precise mimicry of the enzymatic transition state, provides a potent and durable means of inhibiting key pathological enzymes. The hydroxyl group's interaction with the catalytic aspartates is the cornerstone of their activity, while the surrounding scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein form the basis for the continued discovery and characterization of new agents built upon this privileged core. Future research will undoubtedly focus on refining these structures to overcome challenges such as drug resistance in HIV and improving brain penetrance and selectivity for BACE1, ensuring that this versatile chemical scaffold remains at the forefront of drug development for years to come.

References

-

Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of Medicinal Chemistry, 42(10), 1789-802. [Link]

-

Abdel-Rahman, H. M., et al. (2011). ALLOPHENYLNORSTATINE-CONTAINING HIV-1 PROTEASE INHIBITORS: DESIGN, SYNTHESIS AND STRUCTURE- ACTIVITY RELATIONSHIPS FOR SELECTED P2 LIGANDS. Assiut University Bulletin for Pharmaceutical Sciences. [Link]

-

Velazquez-Campoy, A., et al. (2001). Structure-activity Studies of FIV and HIV Protease Inhibitors Containing Allophenylnorstatine. Current Medicinal Chemistry, 8(8), 907-22. [Link]

-

Kiso, Y., et al. (2008). Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 16(3), 1299-308. [Link]

-

Mimoto, T., et al. (2000). Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 8(7), 1643-55. [Link]

-

Kimura, T., et al. (2021). Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors. Bioorganic & Medicinal Chemistry, 50, 116459. [Link]

-

Ashton, K. S., et al. (2010). Design and synthesis of hydroxyethylamine (HEA) BACE-1 inhibitors: structure-activity relationship of the aryl region. Bioorganic & Medicinal Chemistry Letters, 20(20), 5993-7. [Link]

-

Ashton, K. S., et al. (2010). Improving the permeability of the hydroxyethylamine BACE-1 inhibitors: structure-activity relationship of P2' substituents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4789-94. [Link]

-

BPS Bioscience. (2019). BACE1 FRET Assay Kit. BPS Bioscience. [Link]

-

AdooQ BioScience. (2026). LY2886721: Precision BACE Inhibition for Amyloid Beta Reduction in Alzheimer's Research. AdooQ BioScience. [Link]

-

Creative BioMart. (n.d.). HIV-1 Protease Fluorometric Activity Assay Kit. Creative BioMart. [Link]

-

Kiso, Y., et al. (2005). Design and synthesis of BACE1 inhibitors containing a novel norstatine derivative (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid. Bioorganic & Medicinal Chemistry Letters, 15(1), 221-5. [Link]

-

Kimura, T., et al. (2016). BACE1 inhibitory activity, compounds 1-2 and 12-17. ResearchGate. [Link]

-

Zhu, Z., et al. (2019). Structure-Based Survey of the Binding Modes of BACE1 Inhibitors. ACS Chemical Neuroscience, 10(2), 659-674. [Link]

-

Di Micco, S., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Molecules, 26(11), 3388. [Link]

-

Jha, N. K., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(6), 806-828. [Link]

-

Nova Southeastern University. (2020). Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Aminoquinoline (68K) for Possible Treatment of Alzheimer's Disease. NSUWorks. [Link]

Sources

- 1. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of BACE1 inhibitors containing a novel norstatine derivative (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nsuworks.nova.edu [nsuworks.nova.edu]

- 13. Improving the permeability of the hydroxyethylamine BACE-1 inhibitors: structure-activity relationship of P2' substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. knk437.com [knk437.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Guide to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Cornerstone Building Block for Modern Protease Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, particularly in the development of antiviral agents, the role of specific, stereochemically pure building blocks is paramount. This guide provides an in-depth technical exploration of (2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA), a non-proteinogenic amino acid derivative that has become indispensable in the synthesis of potent protease inhibitors. We will dissect its structural significance, delve into robust stereoselective synthetic methodologies, and illuminate its application in the construction of market-leading pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this critical synthon in their own discovery pipelines.

The Strategic Importance of α-Hydroxy-β-Amino Acids in Protease Inhibition